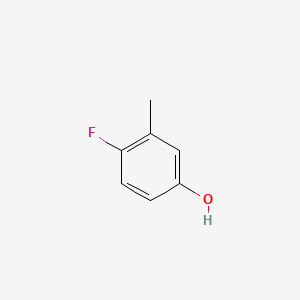

4-Fluoro-3-methylphenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-3-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FO/c1-5-4-6(9)2-3-7(5)8/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVYGYYVGWSCWGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40372036 | |

| Record name | 4-Fluoro-3-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

452-70-0 | |

| Record name | 4-Fluoro-3-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=452-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-3-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Fluoro-3-methylphenol (CAS: 452-70-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3-methylphenol, with the CAS registry number 452-70-0, is a halogenated aromatic organic compound. Its structure, featuring a phenol (B47542) ring substituted with a fluorine atom and a methyl group, imparts unique chemical properties that make it a valuable intermediate in various fields, particularly in the synthesis of pharmaceuticals and agrochemicals.[1][2] The presence of the fluorine atom can significantly influence the biological activity, metabolic stability, and pharmacokinetic properties of molecules into which it is incorporated.[1] This guide provides a comprehensive overview of the technical data and experimental applications of this compound.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below.

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 452-70-0 | [1][2][3][4] |

| Molecular Formula | C₇H₇FO | [2][3][4] |

| Molecular Weight | 126.13 g/mol | [3] |

| Appearance | White to off-white or light yellow crystals or liquid.[1][4] | [1][4] |

| Melting Point | 30-35 °C | [1] |

| Boiling Point | 76 °C @ 5 mmHg | [4] |

| Density | 1.134 g/mL at 25 °C | |

| Solubility | Limited solubility in water; soluble in organic solvents like ethanol (B145695) and ether.[2] | [2] |

| Flash Point | 97 °C (closed cup) | |

| Refractive Index | n20/D 1.515 |

Table 2: Spectroscopic Data Identifiers

| Spectroscopic Data | Identifier/Description | Source(s) |

| ¹H NMR | Data available | [3] |

| ¹³C NMR | Data available | [3] |

| IR | Data available | [3] |

| Mass Spectrometry | Data available | [3] |

| SMILES | Cc1cc(O)ccc1F | [2][5] |

| InChI | InChI=1S/C7H7FO/c1-5-4-6(9)2-3-7(5)8/h2-4,9H,1H3 | [2] |

| InChIKey | RVYGYYVGWSCWGY-UHFFFAOYSA-N | [2][5] |

Synthesis and Reactivity

Synthesis

The synthesis of this compound can be achieved through several routes. One common method involves the direct fluorination of 3-methylphenol using a suitable fluorinating agent.[1] Another reported pathway involves the diazotization of 4-fluoro-3-trifluoromethylaniline, followed by hydrolysis of the resulting diazonium salt. This multi-step process requires careful control of reaction conditions to ensure high yields.[6][7]

References

- 1. Synthesis and Applications of this compound in Chemical Industry [weimiaobio.com]

- 2. CAS 452-70-0: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C7H7FO | CID 2737394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS 452-70-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. This compound [stenutz.eu]

- 6. JPH01268658A - Method for producing 4-fluoro-3-trifluoromethylphenol - Google Patents [patents.google.com]

- 7. US5892126A - Process for preparing 4-fluoro-3-trifluoromethylphenol - Google Patents [patents.google.com]

4-Fluoro-3-methylphenol chemical properties

An In-depth Technical Guide to 4-Fluoro-3-methylphenol

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound (CAS No. 452-70-0). The information is intended for researchers, scientists, and professionals in drug development and other relevant scientific fields.

Chemical and Physical Properties

This compound, also known as 4-fluoro-m-cresol, is a fluorinated phenolic compound.[1][2] Its chemical structure consists of a phenol (B47542) ring substituted with a fluorine atom at the 4-position and a methyl group at the 3-position.[2][3] This compound is typically a white to off-white or colorless to pale yellow solid at room temperature and has a characteristic aromatic odor.[2][3] It is soluble in organic solvents like ethanol (B145695) and ether, but has limited solubility in water.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇FO | [1][2][4] |

| Molecular Weight | 126.13 g/mol | [1][4] |

| CAS Number | 452-70-0 | [1][2][3] |

| Appearance | White to off-white crystals or light yellow liquid | [2][3][5] |

| Melting Point | 32 °C (lit.) | [4][6] |

| Boiling Point | 76 °C at 5 mmHg (lit.) | [4][5] |

| Density | 1.134 g/mL at 25 °C (lit.) | [4] |

| Refractive Index | n20/D 1.515 (lit.) | [4][5] |

| Flash Point | 97 °C (206.6 °F) - closed cup | [4][5][7] |

| Solubility | Limited solubility in water; soluble in organic solvents. | [2] |

Synthesis and Reactivity

Synthesis

The synthesis of this compound can be achieved through several methods, with a common approach being the fluorination of 3-methylphenol.[3] This process involves the selective introduction of a fluorine atom onto the phenolic ring using a suitable fluorinating agent.[3] While specific, detailed industrial synthesis protocols are proprietary, a general laboratory-scale approach can be inferred from standard organic chemistry principles and procedures for similar halogenations.

Experimental Protocol: General Procedure for the Synthesis of Halogenated m-Cresols

The following is a generalized protocol adapted from the synthesis of 4-bromo-3-methylphenol, which can serve as a conceptual basis for the synthesis of this compound. The choice of fluorinating agent and reaction conditions would need to be optimized for fluorination.

-

Reaction Setup : To a three-neck flask under an inert atmosphere (e.g., nitrogen), add m-cresol (B1676322) and a suitable solvent (e.g., glacial acetic acid).[8]

-

Cooling : Cool the reaction mixture to a controlled temperature (e.g., 15 °C).[8]

-

Addition of Fluorinating Agent : Slowly add a fluorinating agent (e.g., Selectfluor) to the cooled mixture. The temperature should be carefully monitored and maintained during the addition.

-

Reaction : Stir the reaction mixture at the controlled temperature for a set period (e.g., 3 hours) to ensure the completion of the reaction.[8]

-

Quenching and Extraction : After the reaction is complete, pour the mixture into water and extract the product with an organic solvent such as ether.[8]

-

Washing and Drying : Wash the organic phase with water until neutral and then dry it over an anhydrous drying agent like magnesium sulfate.[8]

-

Purification : Remove the solvent under reduced pressure. The resulting crude product can be purified by techniques such as recrystallization from a suitable solvent (e.g., heptane) or column chromatography on silica (B1680970) gel.[8]

Reactivity

The chemical reactivity of this compound is primarily influenced by the hydroxyl (-OH) group, the fluorine atom, and the aromatic ring.[3]

-

Hydroxyl Group : The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide ion. It can also undergo etherification and esterification reactions.

-

Aromatic Ring : The aromatic ring can participate in electrophilic aromatic substitution reactions. The positions of substitution are directed by the activating hydroxyl and methyl groups and the deactivating (but ortho-, para-directing) fluorine atom.

-

Fluorine Atom : The fluorine atom is generally unreactive towards nucleophilic substitution on the aromatic ring unless activated by strong electron-withdrawing groups. Its presence enhances the biological activity and stability of the molecule in many applications.[2]

References

- 1. This compound | C7H7FO | CID 2737394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 452-70-0: this compound | CymitQuimica [cymitquimica.com]

- 3. Synthesis and Applications of this compound in Chemical Industry [weimiaobio.com]

- 4. 4-氟-3-甲基苯酚 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound CAS 452-70-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. This compound | CAS#:452-70-0 | Chemsrc [chemsrc.com]

- 7. This compound 98 452-70-0 [sigmaaldrich.com]

- 8. 4-Bromo-3-methylphenol synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 4-Fluoro-3-methylphenol: Molecular Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Fluoro-3-methylphenol, a key intermediate in the pharmaceutical and agrochemical industries. This document outlines its molecular structure, physicochemical properties, and includes detailed experimental protocols for its synthesis and characterization.

Core Molecular and Physical Properties

This compound, also known as 4-fluoro-m-cresol, is an aromatic organic compound with the chemical formula C₇H₇FO.[1][2][3] The presence of a fluorine atom and a methyl group on the phenol (B47542) ring imparts unique properties that make it a valuable building block in organic synthesis.[4]

Molecular Structure and Weight

The structure of this compound consists of a benzene (B151609) ring substituted with a hydroxyl group (-OH) at position 1, a methyl group (-CH₃) at position 3, and a fluorine atom (-F) at position 4.

Molecular Identifiers:

The molecular weight of this compound has been calculated and is presented in the table below.

Physicochemical Data Summary

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C₇H₇FO | [1][2][3] |

| Molecular Weight | 126.13 g/mol | [1][2] |

| Appearance | Light yellow crystal or liquid | [3] |

| Melting Point | 32 °C | [2][3] |

| Boiling Point | 76 °C at 5 mmHg | [2][3] |

| Density | 1.134 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.515 | [2][3] |

| Flash Point | 97 °C (closed cup) | [2][3] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

-

¹H NMR and ¹³C NMR Spectra: Data for this compound is available and can be accessed through spectral databases.[1][5]

-

Infrared (IR) Spectrum: The IR spectrum provides information about the functional groups present in the molecule.[1][6]

Experimental Protocols

The following sections detail the methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

Materials:

-

3-methylphenol (m-cresol)

-

A suitable fluorinating agent (e.g., Selectfluor®)

-

An appropriate solvent (e.g., acetonitrile)

-

Stirring apparatus

-

Reaction flask

-

Temperature control system (ice bath)

-

Separatory funnel

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Rotary evaporator

Procedure:

-

In a reaction flask, dissolve 3-methylphenol in the chosen solvent under an inert atmosphere (e.g., nitrogen).

-

Cool the reaction mixture to a suitable temperature (e.g., 0-10 °C) using an ice bath.

-

Slowly add the fluorinating agent to the stirred solution. The addition should be controlled to maintain the desired reaction temperature.

-

After the addition is complete, allow the reaction to stir for a specified time at the controlled temperature, monitoring the reaction progress using a suitable technique (e.g., Thin Layer Chromatography).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether).

-

Wash the organic layer with water and brine to remove any impurities.

-

Dry the organic layer over a drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude this compound can be further purified by techniques such as column chromatography or distillation.

Characterization Protocols

1. Melting Point Determination:

The melting point is a key indicator of the purity of a crystalline solid.

Materials:

-

Purified this compound

-

Capillary tubes

-

Melting point apparatus

Procedure:

-

Ensure the sample of this compound is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube, ensuring a compact column of 2-3 mm in height.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the sample.

2. Boiling Point Determination:

The boiling point is determined for liquid samples. Since this compound can be a liquid at or near room temperature, this is a relevant characterization method.

Materials:

-

Purified this compound

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., Thiele tube with heating oil or a heating block)

Procedure:

-

Place a small amount of the liquid this compound into the test tube.

-

Invert the sealed capillary tube and place it into the test tube with the open end submerged in the liquid.

-

Attach the test tube to a thermometer, ensuring the bulb of the thermometer is level with the sample.

-

Heat the apparatus slowly and uniformly.

-

Observe for a continuous stream of bubbles emerging from the open end of the capillary tube.

-

Stop heating and allow the apparatus to cool slowly.

-

The temperature at which the liquid begins to enter the capillary tube is the boiling point of the sample.

Visualizations

The following diagrams illustrate the molecular structure, a logical synthesis workflow, and experimental setups for the characterization of this compound.

References

- 1. This compound | C7H7FO | CID 2737394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-フルオロ-3-メチルフェノール 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound CAS 452-70-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. Synthesis and Applications of this compound in Chemical Industry [weimiaobio.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. 4-Bromo-3-methylphenol synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 4-Fluoro-3-methylphenol from 3-methylphenol

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis of 4-Fluoro-3-methylphenol, a key intermediate in the development of various pharmaceuticals and agrochemicals. The document details the synthetic pathways, experimental protocols, and quantitative data pertinent to the conversion of 3-methylphenol to its fluorinated analogue.

Introduction

This compound, also known as 4-fluoro-m-cresol, is a valuable building block in organic synthesis. The introduction of a fluorine atom into the phenolic ring can significantly alter the physicochemical and biological properties of a molecule, often leading to enhanced metabolic stability, binding affinity, and lipophilicity. These characteristics make fluorinated phenols, such as this compound, highly sought-after intermediates in the design of novel therapeutic agents and specialized chemicals.

The synthesis of this compound from the readily available starting material, 3-methylphenol (m-cresol), primarily involves the regioselective electrophilic fluorination of the aromatic ring. The hydroxyl (-OH) and methyl (-CH₃) groups of 3-methylphenol are both ortho-para directing activators for electrophilic aromatic substitution. This inherent directing effect favors the introduction of the fluorine atom at the C4 position, which is para to the hydroxyl group and ortho to the methyl group, leading to the desired product.

This guide will focus on the direct fluorination approach using common electrophilic fluorinating agents.

Synthetic Strategy: Electrophilic Fluorination

The most direct and widely employed method for the synthesis of this compound from 3-methylphenol is through electrophilic fluorination. This reaction involves the attack of the electron-rich aromatic ring of 3-methylphenol on an electrophilic fluorine source.

Several N-fluoro reagents have been developed for this purpose, with Selectfluor™ (F-TEDA-BF₄) and N-Fluorobenzenesulfonimide (NFSI) being among the most common due to their stability, efficiency, and relative safety.

The general reaction scheme is as follows:

An In-depth Technical Guide to the Synthesis of 4-Fluoro-3-methylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-fluoro-3-methylphenol, a valuable intermediate in the pharmaceutical and agrochemical industries. Due to the challenges associated with regioselective direct fluorination of 3-methylphenol, this guide focuses on a robust and well-documented multi-step synthesis pathway commencing from 3-methylphenol. The core of this pathway involves the introduction of a nitrogen-containing functional group at the para-position to the hydroxyl group, followed by its conversion to the desired fluoro-substituent via the Balz-Schiemann reaction.

Synthesis Pathway Overview

The synthesis of this compound from 3-methylphenol is a three-step process. The first step is the nitrosation of 3-methylphenol to introduce a nitroso group at the 4-position. This is followed by the reduction of the nitroso group to an amine, yielding 4-amino-3-methylphenol. The final step is the conversion of the amino group to a fluorine atom using the Balz-Schiemann reaction.

Spectroscopic Data for 4-Fluoro-3-methylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Fluoro-3-methylphenol (CAS No: 452-70-0), a key intermediate in various synthetic applications. This document outlines predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra. The information is intended to support researchers in compound identification, purity assessment, and structural elucidation.

Data Presentation

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 6.7 - 7.1 | Multiplet | 3H | Aromatic protons (H-2, H-5, H-6) |

| ~ 4.5 - 5.5 | Broad Singlet | 1H | Phenolic hydroxyl proton (-OH) |

| ~ 2.2 | Singlet | 3H | Methyl protons (-CH₃) |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Solvent: CDCl₃, Reference: CDCl₃ (δ = 77.16 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 155 - 160 (d, ¹JCF ≈ 240 Hz) | C4 (Carbon bearing Fluorine) |

| ~ 150 - 155 | C1 (Carbon bearing Hydroxyl) |

| ~ 125 - 130 (d) | C3 (Carbon bearing Methyl) |

| ~ 115 - 125 (d) | C2, C5, C6 (Aromatic CH) |

| ~ 15 - 20 | -CH₃ (Methyl carbon) |

Table 3: Predicted Infrared (IR) Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3600 - 3200 | Strong, Broad | O-H stretch (phenolic) |

| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |

| ~ 2950 - 2850 | Medium | Aliphatic C-H stretch (-CH₃) |

| ~ 1600 - 1450 | Medium-Strong | Aromatic C=C skeletal vibrations |

| ~ 1260 - 1000 | Strong | C-O stretch (phenol) and C-F stretch |

Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data for this compound

Ionization Mode: Electron Ionization (EI)

| m/z | Interpretation |

| 126 | Molecular ion [M]⁺ |

| 111 | [M - CH₃]⁺ |

| 97 | [M - CHO]⁺ |

| 83 | [M - CO, -CH₃]⁺ |

Mandatory Visualization

Below is a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: A diagram illustrating the general workflow for obtaining and analyzing spectroscopic data.

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.[1]

-

¹H NMR Acquisition: A standard single-pulse sequence is used with a 30° pulse angle. Typically, 16 to 32 scans are acquired with a relaxation delay of 1-2 seconds and an acquisition time of 3-4 seconds. The spectral width is set from -2 to 12 ppm.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is used. Due to the lower natural abundance of ¹³C, 1024 to 4096 scans are typically required. A relaxation delay of 2 seconds and an acquisition time of 1-2 seconds are used, with a spectral width from 0 to 220 ppm.

-

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed. The resulting spectra are phase-corrected and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H NMR and the residual solvent peak of CDCl₃ at 77.16 ppm for ¹³C NMR.[1]

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, a small amount of this compound is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: An FTIR spectrometer, such as a Bruker Tensor 27 FT-IR, is used for analysis.[2]

-

Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded first. Then, the sample spectrum is acquired, typically by co-adding 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The spectrum is then baseline-corrected, and peaks are identified.

Mass Spectrometry (MS)

-

Sample Preparation and Introduction: A dilute solution of this compound in a volatile solvent like dichloromethane (B109758) or methanol (B129727) is prepared. The sample is introduced into the mass spectrometer via a gas chromatograph (GC) for separation and purification before ionization.

-

Instrumentation: A GC system coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source is commonly used for the analysis of phenolic compounds.[3]

-

Gas Chromatography: The GC is equipped with a capillary column (e.g., a 5% diphenyl/95% dimethyl polysiloxane phase). The oven temperature is programmed to start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 300°C) to ensure separation of the analyte from any impurities.[3]

-

Mass Spectrometry: The EI source is typically operated at 70 eV. The mass analyzer is set to scan a mass range of m/z 40-450.

-

Data Processing: The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions. The fragmentation pattern is then interpreted to confirm the structure of the compound.

References

Solubility Profile of 4-Fluoro-3-methylphenol: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-fluoro-3-methylphenol in various organic solvents. Given the limited availability of specific quantitative solubility data in public literature, this document emphasizes the foundational physicochemical properties governing its solubility. Furthermore, it offers detailed experimental protocols for the precise determination of this critical parameter, equipping researchers with the necessary tools to generate reliable data for their specific applications in pharmaceutical and chemical development.

Introduction to this compound

This compound (CAS No. 452-70-0) is an aromatic organic compound with a molecular formula of C₇H₇FO.[1] Its structure consists of a phenol (B47542) ring substituted with a fluorine atom at the 4-position and a methyl group at the 3-position. This compound serves as a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The presence of the fluorine atom can significantly influence the molecule's physicochemical properties, including its acidity, lipophilicity, and, consequently, its solubility in various media. An understanding of its solubility is paramount for optimizing reaction conditions, developing purification strategies, and formulating final products.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties provide essential context for understanding its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₇H₇FO | [1] |

| Molecular Weight | 126.13 g/mol | [1] |

| Appearance | Light yellow crystal or liquid | [2] |

| Melting Point | 32 °C (lit.) | |

| Boiling Point | 76 °C at 5 mmHg (lit.) | |

| Density | 1.134 g/mL at 25 °C (lit.) |

Qualitative and Estimated Quantitative Solubility

Based on the solubility of structurally similar compounds such as 4-fluorophenol (B42351) and 3-methylphenol (m-cresol), we can estimate the solubility of this compound. 4-Fluorophenol is soluble in water (80 mg/ml at 20°C) and also soluble in methanol, chloroform, and methylene (B1212753) dichloride. 3-Methylphenol is soluble in water (22.7 mg/mL at 25°C) and shows good solubility in organic solvents, particularly in alcohols and ethers.[4][5]

The following table provides an estimated qualitative and quantitative solubility profile for this compound. It is crucial to note that the quantitative values are estimations based on analogous compounds and should be experimentally verified for any critical application.

| Solvent | Solvent Type | Predicted Qualitative Solubility | Estimated Quantitative Solubility ( g/100 mL at 25°C) |

| Methanol | Polar Protic | High | > 50 |

| Ethanol | Polar Protic | High | > 50 |

| Acetone | Polar Aprotic | High | > 40 |

| Ethyl Acetate | Moderately Polar | Medium to High | 20 - 40 |

| Toluene | Nonpolar | Medium | 10 - 20 |

| Hexane | Nonpolar | Low | < 1 |

Experimental Determination of Solubility

For accurate and reliable solubility data, experimental determination is essential. The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid in a liquid solvent.[6] This can be coupled with various analytical techniques for quantification.

Shake-Flask Method Coupled with Gravimetric Analysis

This method is straightforward and does not require sophisticated instrumentation, making it a cost-effective option for determining solubility.[7]

Experimental Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials containing a known volume of the selected organic solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath (e.g., 25°C ± 0.1°C) and agitate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed in the constant temperature bath for at least 24 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation.

-

Filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed container.

-

-

Gravimetric Analysis:

-

Accurately weigh the container with the filtrate.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Once all the solvent has evaporated, re-weigh the container with the solid residue.

-

-

Calculation:

-

The solubility (S) is calculated using the following formula:

-

S ( g/100 mL) = [(mass of residue) / (volume of filtrate)] x 100

-

-

Shake-Flask Method Coupled with UV/Vis Spectrophotometry

This method is suitable for compounds that have a chromophore and absorb ultraviolet or visible light. It is generally faster than the gravimetric method.

Experimental Protocol:

-

Preparation of Saturated Solution and Phase Separation:

-

Follow steps 1 and 2 as described in the gravimetric method.

-

-

Preparation of Standard Solutions:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

-

UV/Vis Analysis:

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) to generate a calibration curve (Absorbance vs. Concentration).

-

Dilute the filtered supernatant from the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor.

-

Factors Influencing Solubility

The solubility of this compound is a complex interplay of various factors related to the solute, the solvent, and the experimental conditions. A logical representation of these relationships is crucial for predicting and controlling solubility.

Caption: Key factors influencing the solubility of this compound.

Experimental Workflow for Solubility Determination

The process of experimentally determining the solubility of a solid compound in an organic solvent can be systematically outlined. The following workflow diagram illustrates the key stages of the shake-flask method.

References

- 1. This compound | C7H7FO | CID 2737394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 452-70-0: this compound | CymitQuimica [cymitquimica.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Showing Compound 3-Methylphenol (FDB008788) - FooDB [foodb.ca]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. solubilityofthings.com [solubilityofthings.com]

4-Fluoro-3-methylphenol safety data sheet (SDS) information

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety data for 4-Fluoro-3-methylphenol (CAS No. 452-70-0), a key intermediate in the pharmaceutical and agricultural industries.[1] Adherence to strict safety protocols is essential when handling this compound due to its potential health hazards.

Chemical and Physical Properties

This compound is a colorless to light yellow crystal or liquid with a characteristic aromatic odor.[2][3] It is soluble in organic solvents like ethanol (B145695) and ether but has limited solubility in water.[2]

| Property | Value | Source |

| CAS Number | 452-70-0 | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Formula | C₇H₇FO | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 126.13 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| Appearance | Light yellow crystal or liquid | --INVALID-LINK-- |

| Melting Point | 32 °C | --INVALID-LINK-- |

| Boiling Point | 76 °C at 5 mmHg | --INVALID-LINK-- |

| Density | 1.134 g/mL at 25 °C | --INVALID-LINK-- |

| Flash Point | 97 °C (closed cup) | --INVALID-LINK-- |

| Refractive Index | n20/D 1.515 | --INVALID-LINK-- |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The signal word for this chemical is "Warning".[3][4]

GHS Hazard Statements:

| Code | Statement | Source |

| H315 | Causes skin irritation | --INVALID-LINK--, --INVALID-LINK-- |

| H319 | Causes serious eye irritation | --INVALID-LINK--, --INVALID-LINK-- |

| H335 | May cause respiratory irritation | --INVALID-LINK--, --INVALID-LINK-- |

| H302 | Harmful if swallowed | --INVALID-LINK-- |

| H312 | Harmful in contact with skin | --INVALID-LINK-- |

| H314 | Causes severe skin burns and eye damage | --INVALID-LINK-- |

Precautionary Statements:

A comprehensive list of precautionary statements can be found in the safety data sheet provided by the supplier. Key recommendations include wearing protective gloves, eye protection, and face protection, and ensuring adequate ventilation.[4]

Toxicological Information

Experimental Protocols

The determination of skin irritation potential for chemical substances like this compound is guided by internationally recognized protocols, primarily the OECD Guidelines for the Testing of Chemicals.

OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method

This guideline describes an in vitro procedure using a reconstructed human epidermis (RhE) model that mimics the biochemical and physiological properties of the upper layers of human skin.[4]

-

Principle: A test chemical is applied topically to the RhE model. The potential for skin irritation is determined by the resulting cell viability, which is measured using the MTT assay. A reduction in cell viability below a certain threshold indicates that the substance is an irritant.

-

Methodology:

-

Tissue Preparation: Commercially available RhE models are equilibrated in culture medium.

-

Test Substance Application: A small amount of the test substance is applied uniformly to the surface of the epidermis.

-

Exposure and Incubation: The tissues are exposed to the chemical for a defined period, followed by rinsing and a post-exposure incubation period.

-

Viability Assessment: The MTT reagent is added to the tissues. Viable cells convert the MTT into a blue formazan (B1609692) salt, which is then extracted. The amount of formazan produced is quantified by measuring its optical density.

-

Classification: If the tissue viability is reduced by 50% or more compared to the negative control, the chemical is classified as an irritant.[7]

-

Emergency Procedures

The following diagrams outline the recommended procedures for handling spills and for first aid after exposure to this compound.

Exposure Controls and Personal Protection

-

Engineering Controls: Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

-

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.

-

Disposal: Dispose of waste and contaminated materials in accordance with local, state, and federal regulations.

Ecotoxicological Information

Specific data on the ecotoxicity of this compound is limited. As with many phenolic compounds, it is expected to be harmful to aquatic life. Releases to the environment should be avoided.

Disclaimer: This document is intended as a guide and is not a substitute for a comprehensive Safety Data Sheet (SDS). Always consult the SDS provided by the manufacturer before handling this chemical.

References

- 1. Synthesis and Applications of this compound in Chemical Industry [weimiaobio.com]

- 2. siesascs.edu.in [siesascs.edu.in]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. mbresearch.com [mbresearch.com]

- 5. ceuaics.ufba.br [ceuaics.ufba.br]

- 6. This compound | C7H7FO | CID 2737394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. x-cellr8.com [x-cellr8.com]

An In-depth Technical Guide to the Electrophilic and Nucleophilic Reactions of 4-Fluoro-3-methylphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoro-3-methylphenol is a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2][3] Its reactivity is governed by the interplay of the activating hydroxyl and methyl groups and the deactivating but ortho, para-directing fluorine atom. This guide provides a comprehensive overview of the electrophilic and nucleophilic reactions of this compound, offering detailed experimental protocols adapted from related compounds, quantitative data where available, and mechanistic diagrams to facilitate a deeper understanding of its chemical behavior.

Introduction

This compound, also known as 4-fluoro-m-cresol, is a substituted phenol (B47542) with the chemical formula C₇H₇FO.[4] Its unique substitution pattern, featuring a hydroxyl group, a methyl group, and a fluorine atom on the aromatic ring, imparts a distinct reactivity profile that is of significant interest in organic synthesis. The hydroxyl group is a strongly activating, ortho, para-director, while the methyl group is also activating and ortho, para-directing. The fluorine atom, being a halogen, is deactivating towards electrophilic aromatic substitution due to its inductive effect, yet it directs incoming electrophiles to the ortho and para positions. The interplay of these electronic effects determines the regioselectivity of its reactions. This guide explores both the electrophilic aromatic substitution reactions and the nucleophilic reactions involving the phenolic hydroxyl group.

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 452-70-0 | [4] |

| Molecular Formula | C₇H₇FO | [4] |

| Molecular Weight | 126.13 g/mol | [4] |

| Appearance | White to off-white crystals | [3] |

| Melting Point | 31-35 °C | |

| Boiling Point | 76 °C at 5 mmHg | |

| Density | 1.134 g/mL at 25 °C | |

| Refractive Index | n20/D 1.515 |

Electrophilic Aromatic Substitution Reactions

The electron-donating hydroxyl and methyl groups strongly activate the aromatic ring of this compound towards electrophilic attack. The directing effects of the substituents are crucial in determining the position of substitution. The hydroxyl group directs ortho and para to itself (positions 2 and 6). The methyl group directs ortho and para to itself (positions 2, 4, and 6). The fluorine atom directs ortho and para (positions 3 and 5), although it deactivates the ring. The combined effect of these groups makes the positions ortho to the hydroxyl group (positions 2 and 6) the most likely sites for electrophilic attack.

Nitration

Nitration of phenols typically occurs under milder conditions than for benzene. For this compound, the primary product is expected to be 4-Fluoro-3-methyl-2-nitrophenol and/or 4-Fluoro-3-methyl-6-nitrophenol.

Table 1: Summary of a Plausible Nitration Reaction

| Reactant | Reagent | Solvent | Product | Estimated Yield |

| This compound | Nitric Acid / Sulfuric Acid | Dichloromethane (B109758) | 4-Fluoro-3-methyl-2/6-nitrophenol | 80-90% |

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1 equivalent) in dichloromethane.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (1.1 equivalents) dropwise to the stirred solution over 30 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing ice water.

-

Transfer the mixture to a separatory funnel and extract the organic layer.

-

Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to isolate the nitrated isomers.

Halogenation (Bromination)

Due to the activated nature of the phenol ring, halogenation can often be carried out without a Lewis acid catalyst. Bromination is expected to occur at the positions ortho to the hydroxyl group.

Table 2: Summary of a Plausible Bromination Reaction

| Reactant | Reagent | Solvent | Product | Estimated Yield |

| This compound | Bromine | Dichloromethane | 2-Bromo-4-fluoro-3-methylphenol | 80-90% |

-

Dissolve this compound (1 equivalent) in a mixed solvent system of an organic solvent (e.g., dichloromethane) and water.

-

Cool the solution to between -10 °C and 5 °C.

-

Slowly add bromine (0.54-0.6 equivalents) dropwise to the cooled solution.

-

Following the bromine addition, add hydrogen peroxide (0.7-0.8 equivalents) dropwise while maintaining the temperature.

-

After the reaction is complete (monitored by TLC), quench the reaction with a solution of sodium sulfite.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by chromatography or recrystallization.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group onto the aromatic ring, typically using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst. This compound has been noted as a reactant in Friedel-Crafts acylation for the preparation of fluorinated quinones.[1][5][6]

Table 3: Summary of a Plausible Friedel-Crafts Acylation Reaction

| Reactant | Reagent | Catalyst | Solvent | Product | Estimated Yield |

| This compound | Acetyl Chloride | AlCl₃ | Dichloromethane | 2-Acetyl-4-fluoro-3-methylphenol | 70-85% |

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.0 equivalent) to the stirred suspension.

-

To this mixture, add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane dropwise over 30 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction to stir at room temperature for several hours, monitoring its progress by TLC.

-

Upon completion, carefully pour the reaction mixture onto crushed ice and acidify with dilute HCl.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the resulting ketone by column chromatography or distillation.

Nucleophilic Reactions at the Hydroxyl Group

The phenolic hydroxyl group can act as a nucleophile, particularly after deprotonation to the more nucleophilic phenoxide ion.

Williamson Ether Synthesis

This classic method for forming ethers involves the reaction of an alkoxide with an alkyl halide.

Table 4: Summary of a Plausible Williamson Ether Synthesis

| Reactant | Reagent | Base | Solvent | Product | Estimated Yield |

| This compound | Methyl Iodide | NaOH | Ethanol (B145695)/Water | 4-Fluoro-3-methylanisole | 85-95% |

-

To a solution of this compound (1 equivalent) in a mixture of ethanol and water, add sodium hydroxide (B78521) (1.1 equivalents).

-

Stir the mixture until the phenol has dissolved to form the sodium phenoxide salt.

-

Add methyl iodide (1.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux for 1-2 hours, monitoring by TLC.

-

After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether.

-

Wash the organic layer with dilute sodium hydroxide solution to remove any unreacted phenol, followed by water and brine.

-

Dry the ether layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the ether.

O-Acylation (Esterification)

Phenols can be readily acylated at the hydroxyl group using acyl chlorides or anhydrides, often in the presence of a base.

Table 5: Summary of a Plausible O-Acylation Reaction

| Reactant | Reagent | Base | Solvent | Product | Estimated Yield |

| This compound | Acetyl Chloride | Pyridine (B92270) | Dichloromethane | 4-Fluoro-3-methylphenyl acetate | >90% |

-

Dissolve this compound (1 equivalent) in dichloromethane in a round-bottom flask.

-

Add pyridine (1.2 equivalents) to the solution and cool the mixture in an ice bath.

-

Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with dilute HCl (to remove pyridine), water, and saturated sodium bicarbonate solution.

-

Dry the organic layer with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the ester.

Reaction Mechanisms and Workflows

The following diagrams illustrate the general mechanisms for the reactions discussed and a typical experimental workflow.

Conclusion

This compound is a versatile building block in organic synthesis. Its reactivity in both electrophilic aromatic substitution and nucleophilic reactions at the hydroxyl group allows for the synthesis of a wide range of derivatives. Understanding the directing effects of its substituents is key to predicting and controlling the regioselectivity of these transformations. The protocols provided in this guide, adapted from established procedures for similar compounds, offer a solid foundation for researchers to explore the rich chemistry of this important intermediate. Further experimental work is needed to establish precise quantitative data for the reactions of this compound itself.

References

Methodological & Application

Application Notes and Protocols for the Use of 4-Fluoro-3-methylphenol in Pharmaceutical Intermediate Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of 4-fluoro-3-methylphenol as a versatile starting material in the synthesis of fluorinated pharmaceutical intermediates. The inclusion of a fluorine atom and a methyl group on the phenolic ring makes this compound a valuable building block for creating complex molecular architectures with potentially enhanced pharmacological properties.[1][2] Fluorination is a key strategy in drug design, often leading to improved metabolic stability, bioavailability, and binding affinity of drug candidates.[3]

Overview of Applications

This compound is a key precursor in the synthesis of various heterocyclic compounds that form the core of many therapeutic agents. Its applications span across different areas of drug discovery, including the development of:

-

Antimicrobial Agents: Fluorinated chromones, synthesized from this compound, have shown promise as potent antimicrobial agents.

-

Anticancer Agents: The chromone (B188151) scaffold is a core fragment in various compounds exhibiting antitumor and anticancer properties.

-

Anti-inflammatory and Analgesic Agents: Chalcone and flavone (B191248) derivatives, which can be synthesized from precursors derived from this compound, have been evaluated for their anti-inflammatory and analgesic activities.

A significant application of this compound is in the synthesis of fluorinated chromone derivatives, which are valuable intermediates in pharmaceutical research. The synthetic route often involves an initial acylation followed by a cyclization reaction.

Key Synthetic Transformations

Two important reactions that highlight the utility of this compound in pharmaceutical intermediate synthesis are the Fries rearrangement and the Vilsmeier-Haack reaction. These reactions are instrumental in building the core structures of more complex molecules.

-

Fries Rearrangement: This reaction is used to synthesize hydroxyaryl ketones from phenolic esters. In the context of this compound, it can be acylated and then rearranged to form a 2-hydroxyacetophenone (B1195853) derivative, a crucial precursor for chromone synthesis.

-

Vilsmeier-Haack Reaction: This is a versatile method for the formylation of electron-rich aromatic compounds.[4][5][6] It is employed to introduce a formyl group onto the phenolic intermediate, which then facilitates the cyclization to form the chromone ring.[7]

The following sections provide detailed experimental protocols for the synthesis of a key pharmaceutical intermediate, 7-fluoro-6-methyl-4-oxo-4H-chromene-3-carbaldehyde, starting from this compound.

Experimental Protocols

Protocol 1: Synthesis of 2'-Hydroxy-4'-fluoro-3'-methylacetophenone via Fries Rearrangement

This protocol describes the synthesis of a key acetophenone (B1666503) intermediate from this compound.

Materials:

-

This compound

-

Acetic anhydride (B1165640)

-

Anhydrous Aluminum chloride (AlCl₃)

-

Dichloromethane (B109758) (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Magnesium sulfate (B86663) (MgSO₄), anhydrous

-

Ice

Procedure:

-

Acetylation of this compound: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane. Cool the solution in an ice bath. Slowly add acetic anhydride (1.1 eq). Stir the reaction mixture at room temperature for 2-3 hours.

-

Work-up of Acetylation: Wash the reaction mixture with a saturated sodium bicarbonate solution, followed by water. Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain the crude 4-fluoro-3-methylphenyl acetate (B1210297).

-

Fries Rearrangement: To a stirred suspension of anhydrous aluminum chloride (2.5 eq) in anhydrous dichloromethane at 0°C, add the crude 4-fluoro-3-methylphenyl acetate (1.0 eq) dropwise.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.

-

Quenching and Extraction: Carefully pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid. Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate. Remove the solvent by rotary evaporation. The crude product can be purified by column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of 7-Fluoro-6-methyl-4-oxo-4H-chromene-3-carbaldehyde via Vilsmeier-Haack Reaction

This protocol outlines the formylation and cyclization of the acetophenone intermediate to yield the final chromone product.[7]

Materials:

-

2'-Hydroxy-4'-fluoro-3'-methylacetophenone (from Protocol 1)

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Water

-

Ice

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2'-hydroxy-4'-fluoro-3'-methylacetophenone (1.0 eq) in N,N-dimethylformamide (10 volumes).

-

Vilsmeier Reagent Addition: Cool the solution to 0°C in an ice bath. Add phosphorus oxychloride (2.5 eq) dropwise while maintaining the temperature below 5°C.[7]

-

Reaction Progression: After the addition, allow the reaction mixture to stir at room temperature for 14 hours.[7]

-

Quenching: Carefully pour the reaction mixture onto crushed ice with stirring.

-

Product Precipitation and Collection: The product will precipitate out of the solution. Collect the solid by filtration, wash thoroughly with water, and dry in vacuo to yield 7-fluoro-6-methyl-4-oxo-4H-chromene-3-carbaldehyde.[7]

Data Presentation

The following table summarizes the key quantitative data for the synthesis of the pharmaceutical intermediate 7-fluoro-6-methyl-4-oxo-4H-chromene-3-carbaldehyde.

| Step | Reaction | Starting Material | Product | Reagents | Solvent | Yield (%) |

| 1 | Fries Rearrangement | 4-Fluoro-3-methylphenyl acetate | 2'-Hydroxy-4'-fluoro-3'-methylacetophenone | AlCl₃ | Dichloromethane | 60-70 (Estimated) |

| 2 | Vilsmeier-Haack Reaction | 2'-Hydroxy-4'-fluoro-3'-methylacetophenone | 7-Fluoro-6-methyl-4-oxo-4H-chromene-3-carbaldehyde | POCl₃, DMF | DMF | ~74[7] |

Mandatory Visualization

The following diagrams illustrate the synthetic pathway and the logical workflow of the experimental process.

Caption: Synthetic pathway from this compound.

Caption: Experimental workflow for the two-step synthesis.

References

- 1. nbinno.com [nbinno.com]

- 2. Synthesis and Applications of this compound in Chemical Industry [weimiaobio.com]

- 3. op.niscpr.res.in [op.niscpr.res.in]

- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. Crystal structure of 6-bromo-7-fluoro-4-oxo-4H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Friedel-Crafts Acylation of 4-Fluoro-3-methylphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3-methylphenol is a key building block in medicinal chemistry and organic synthesis, valued for its utility in creating complex molecular architectures for novel therapeutic agents.[1][2][3] Its unique substitution pattern, featuring a hydroxyl, a fluorine, and a methyl group, offers a versatile platform for further functionalization. One of the most powerful methods for introducing an acyl group onto the phenolic ring is the Friedel-Crafts acylation reaction. This electrophilic aromatic substitution reaction allows for the synthesis of hydroxyaryl ketones, which are crucial intermediates in the development of a wide range of pharmaceutical compounds.[4][5]

These application notes provide a detailed overview and experimental protocols for the Friedel-Crafts acylation of this compound. The protocols address the common challenges associated with the acylation of phenols, such as the competition between C-acylation and O-acylation, and offer strategies to favor the desired C-acylated product.[6][7][8]

Reaction Principle and Regioselectivity

The Friedel-Crafts acylation of this compound involves the introduction of an acyl group (R-CO-) onto the aromatic ring, typically using an acyl chloride or anhydride (B1165640) as the acylating agent and a strong Lewis acid, such as aluminum chloride (AlCl₃), as a catalyst.[4][9] The reaction proceeds through the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich phenol (B47542) ring.

A critical consideration in the acylation of phenols is the competition between C-acylation (on the aromatic ring) and O-acylation (on the hydroxyl group).[6][8]

-

C-acylation: Leads to the desired hydroxyaryl ketone. This pathway is generally favored under thermodynamic control, often requiring a stoichiometric excess of the Lewis acid catalyst.[6] The excess catalyst coordinates to the phenolic oxygen, reducing its nucleophilicity and preventing O-acylation, while also activating the ring for electrophilic attack.

-

O-acylation: Results in the formation of a phenyl ester. This is often the kinetically favored product, especially with lower concentrations of the catalyst.[7]

The Fries rearrangement offers an alternative two-step approach where the phenol is first intentionally O-acylated to form a stable ester. This ester is then treated with a Lewis acid to induce rearrangement of the acyl group to the aromatic ring, yielding the C-acylated product.[6][7]

For this compound, the directing effects of the substituents on the aromatic ring will determine the position of acylation. The hydroxyl group is a potent ortho-, para-director, the methyl group is a weaker ortho-, para-director, and the fluorine atom is a deactivating ortho-, para-director. The acylation is expected to occur at the positions most activated by the hydroxyl and methyl groups and sterically accessible.

Experimental Protocols

The following protocols provide detailed methodologies for the Friedel-Crafts acylation of this compound.

Protocol 1: Direct C-Acylation using Acetyl Chloride

This protocol is designed to favor direct C-acylation by using a stoichiometric amount of aluminum chloride.

Materials:

-

This compound

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Acetyl Chloride (CH₃COCl)

-

Anhydrous Dichloromethane (B109758) (DCM)

-

Hydrochloric Acid (1M HCl)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Standard laboratory glassware for organic synthesis (oven-dried)

-

Magnetic stirrer

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas bubbler, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere.

-

Addition of Reactants: Cool the suspension to 0 °C in an ice bath. In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane and add it to the AlCl₃ suspension. Stir for 15 minutes.

-

Acylation: Dissolve acetyl chloride (1.1 equivalents) in anhydrous dichloromethane and add it to the dropping funnel. Add the acetyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of 1M HCl.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to yield the desired 2-acetyl-4-fluoro-3-methylphenol.

Protocol 2: Fries Rearrangement for Acylation

This two-step protocol can provide higher yields if direct C-acylation proves to be low-yielding due to competing O-acylation.

Step A: O-Acylation (Esterification)

-

Reaction Setup: Dissolve this compound (1.0 eq.) in a suitable solvent such as dichloromethane or pyridine (B92270) in a round-bottom flask with a magnetic stirrer.

-

Reagent Addition: Cool the solution in an ice bath. Slowly add acetyl chloride (1.1 eq.) or acetic anhydride (1.1 eq.) dropwise. If using a non-basic solvent, add a base like triethylamine (B128534) (1.2 eq.) to neutralize the HCl byproduct.[7]

-

Reaction and Work-up: Stir the reaction at room temperature until completion (monitored by TLC). Wash the reaction mixture with water and brine, dry the organic layer over MgSO₄, and concentrate to obtain the phenyl ester.

Step B: Fries Rearrangement

-

Reaction Setup: In a round-bottom flask, add the isolated phenyl ester from Step A.

-

Catalyst Addition: Add a stoichiometric excess of AlCl₃ (e.g., 1.5 equivalents).

-

Heating: Heat the mixture, often without a solvent or in a high-boiling inert solvent, to the desired temperature. Lower temperatures generally favor the para-isomer, while higher temperatures favor the ortho-isomer.[7]

-

Work-up and Purification: After the reaction is complete, cool the mixture and perform an acidic work-up as described in Protocol 1. Purify the product by column chromatography or recrystallization.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for Friedel-Crafts acylation of substituted phenols. These values can serve as a starting point for optimizing the reaction with this compound.

Table 1: Reaction Conditions for Friedel-Crafts Acylation

| Parameter | Protocol 1: Direct C-Acylation | Protocol 2: Fries Rearrangement |

| Substrate | This compound | 4-Fluoro-3-methylphenyl acetate (B1210297) |

| Acylating Agent | Acetyl Chloride | - |

| Catalyst | Aluminum Chloride (AlCl₃) | Aluminum Chloride (AlCl₃) |

| Stoichiometry (Catalyst) | > 1.0 equivalent | > 1.0 equivalent |

| Solvent | Dichloromethane, Nitrobenzene | Nitrobenzene, or solvent-free |

| Temperature | 0 °C to Room Temperature | 100-160 °C |

| Reaction Time | 2-6 hours | 1-4 hours |

Table 2: Expected Products and Yields

| Product Name | Structure | Typical Yield Range | Analytical Data (Predicted) |

| 2-Acetyl-4-fluoro-3-methylphenol | (Chemical structure of the ortho-acylated product) | 50-70% | ¹H NMR, ¹³C NMR, IR, Mass Spec |

| 6-Acetyl-4-fluoro-3-methylphenol | (Chemical structure of the other ortho-acylated product) | 10-20% | ¹H NMR, ¹³C NMR, IR, Mass Spec |

| 4-Fluoro-3-methylphenyl acetate (O-acylated) | (Chemical structure of the O-acylated product) | <10% (under optimal C-acylation conditions) | ¹H NMR, ¹³C NMR, IR, Mass Spec |

Note: Yields are estimates and highly dependent on the specific reaction conditions and optimization.

Visualizations

Reaction Mechanism

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis and Applications of this compound in Chemical Industry [weimiaobio.com]

- 4. benchchem.com [benchchem.com]

- 5. Friedel-Crafts Acylation [organic-chemistry.org]

- 6. Ch24 - Acylation of phenols [chem.ucalgary.ca]

- 7. benchchem.com [benchchem.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

Application Notes and Protocols: Synthesis of Fluorinated Quinones from 4-Fluoro-3-methylphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of fluorinated quinones, specifically 2-fluoro-5-methyl-1,4-benzoquinone, commencing from the readily available starting material, 4-fluoro-3-methylphenol. The synthetic route involves a three-step process: Friedel-Crafts acylation, Baeyer-Villiger oxidation, and subsequent hydrolysis and oxidation. Fluorinated quinones are of significant interest in medicinal chemistry and drug development due to their potential as anticancer and antimicrobial agents. The incorporation of fluorine can enhance the biological activity, metabolic stability, and pharmacokinetic properties of these compounds.[1][2][3] This guide offers comprehensive experimental procedures, data presentation in tabular format, and visual diagrams to facilitate the replication of this synthesis in a laboratory setting.

Introduction

Fluorine-containing organic molecules have become integral to modern drug discovery. The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a molecule's biological and physical properties.[4] Quinones are a class of compounds known for their diverse biological activities, including anticancer and antimicrobial effects.[5][6][7][8] The synthesis of fluorinated quinones, therefore, represents a promising avenue for the development of novel therapeutic agents.[1][2]

This application note details a reliable synthetic pathway to produce 2-fluoro-5-methyl-1,4-benzoquinone from this compound. The described multi-step synthesis is accessible to researchers with a background in organic synthesis.

Experimental Protocols

This section outlines the detailed experimental procedures for the synthesis of 2-fluoro-5-methyl-1,4-benzoquinone.

Step 1: Friedel-Crafts Acylation of this compound

This initial step introduces an acetyl group onto the aromatic ring of this compound to form 2-acetyl-4-fluoro-5-methylphenol.

Reaction Scheme:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| This compound | 126.13 | 10.0 g | 0.079 mol | Starting material |

| Anhydrous Dichloromethane (B109758) (DCM) | 84.93 | 200 mL | - | Solvent |

| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 12.7 g | 0.095 mol | Lewis acid catalyst |

| Acetyl Chloride | 78.50 | 6.2 mL (7.0 g) | 0.089 mol | Acylating agent |

| 1 M Hydrochloric Acid (HCl) | - | 100 mL | - | For workup |

| Saturated Sodium Bicarbonate (NaHCO₃) | - | 100 mL | - | For workup |

| Brine (Saturated NaCl solution) | - | 100 mL | - | For workup |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | - | Drying agent |

Procedure:

-

To a dry 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add this compound (10.0 g) and anhydrous dichloromethane (150 mL). Stir the mixture until the phenol (B47542) is completely dissolved.

-

Cool the flask to 0 °C in an ice bath.

-

Carefully add anhydrous aluminum chloride (12.7 g) portion-wise to the stirred solution, ensuring the temperature does not exceed 5 °C.

-

In the dropping funnel, prepare a solution of acetyl chloride (6.2 mL) in anhydrous dichloromethane (50 mL).

-

Add the acetyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of 1 M HCl (100 mL).

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (100 mL) and brine (100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, 2-acetyl-4-fluoro-5-methylphenol.

-

Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to yield the pure product.

Step 2: Baeyer-Villiger Oxidation of 2-Acetyl-4-fluoro-5-methylphenol

This step converts the acetylated phenol into the corresponding phenyl acetate derivative, 2-fluoro-5-methylphenyl acetate, using a peroxy acid.

Reaction Scheme:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 2-Acetyl-4-fluoro-5-methylphenol | 168.16 | 10.0 g | 0.059 mol | Starting material |

| Dichloromethane (DCM) | 84.93 | 200 mL | - | Solvent |

| meta-Chloroperoxybenzoic acid (m-CPBA, 77%) | 172.57 | 15.0 g | ~0.067 mol | Oxidizing agent |

| Saturated Sodium Bicarbonate (NaHCO₃) | - | 150 mL | - | For workup |

| Saturated Sodium Thiosulfate (B1220275) (Na₂S₂O₃) | - | 100 mL | - | For workup |

| Brine (Saturated NaCl solution) | - | 100 mL | - | For workup |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | - | Drying agent |

Procedure:

-

Dissolve 2-acetyl-4-fluoro-5-methylphenol (10.0 g) in dichloromethane (200 mL) in a 500 mL round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add meta-chloroperoxybenzoic acid (15.0 g) portion-wise to the stirred solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, wash the reaction mixture with saturated sodium thiosulfate solution (100 mL) to quench any remaining peroxide.

-

Wash the organic layer with saturated sodium bicarbonate solution (2 x 75 mL) and then with brine (100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude 2-fluoro-5-methylphenyl acetate can be purified by column chromatography if necessary.

Step 3: Hydrolysis and Oxidation to 2-Fluoro-5-methyl-1,4-benzoquinone

The final step involves the hydrolysis of the phenyl acetate to the corresponding hydroquinone, which is then oxidized in situ to the target quinone.

Reaction Scheme:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 2-Fluoro-5-methylphenyl acetate | 184.17 | 9.0 g | 0.049 mol | Starting material |

| Methanol (B129727) | 32.04 | 100 mL | - | Solvent |

| 2 M Sodium Hydroxide (B78521) (NaOH) | 40.00 | 50 mL | 0.1 mol | For hydrolysis |

| 2 M Hydrochloric Acid (HCl) | - | ~50 mL | - | For neutralization |

| Sodium Dichromate (Na₂Cr₂O₇·2H₂O) | 298.00 | 7.3 g | 0.0245 mol | Oxidizing agent |

| Sulfuric Acid (H₂SO₄, concentrated) | 98.08 | 5 mL | - | For oxidation |

| Diethyl Ether | 74.12 | 200 mL | - | For extraction |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | - | Drying agent |

Procedure:

-

Dissolve 2-fluoro-5-methylphenyl acetate (9.0 g) in methanol (100 mL) in a 250 mL round-bottom flask.

-

Add 2 M sodium hydroxide solution (50 mL) and stir the mixture at room temperature for 2-4 hours until hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture in an ice bath and neutralize by the slow addition of 2 M HCl until the pH is approximately 7.

-

In a separate beaker, prepare the oxidizing solution by dissolving sodium dichromate dihydrate (7.3 g) in water (50 mL) and slowly adding concentrated sulfuric acid (5 mL) with cooling.

-

Add the oxidizing solution dropwise to the neutralized hydrolysis mixture at 0-10 °C.

-

Stir the reaction mixture at room temperature for 1 hour. The color should change, indicating the formation of the quinone.

-

Extract the product with diethyl ether (3 x 75 mL).

-

Combine the organic extracts and wash with water (100 mL) and brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude 2-fluoro-5-methyl-1,4-benzoquinone.

-

The product can be purified by sublimation or recrystallization from a suitable solvent (e.g., hexanes).

Data Presentation

Summary of Reaction Parameters and Expected Outcomes:

| Step | Reaction | Key Reagents | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |

| 1 | Friedel-Crafts Acylation | Acetyl Chloride, AlCl₃ | DCM | 0 to RT | 2.5 | 70-85 |

| 2 | Baeyer-Villiger Oxidation | m-CPBA | DCM | 0 to RT | 12-24 | 75-90 |

| 3 | Hydrolysis & Oxidation | NaOH, Na₂Cr₂O₇/H₂SO₄ | Methanol/Water | 0 to RT | 3-5 | 60-75 |

Note: Expected yields are based on literature for analogous reactions and may vary.

Visualizations

Experimental Workflow

Caption: Synthetic workflow for 2-fluoro-5-methyl-1,4-benzoquinone.

Potential Mechanism of Action: Inhibition of Tumor Cell Proliferation

Fluorinated quinones can exert their anticancer effects through various mechanisms, including the generation of reactive oxygen species (ROS) and interference with cellular signaling pathways.

Caption: Proposed mechanism of anticancer activity of fluorinated quinones.

Applications in Drug Development

Fluorinated quinones are valuable scaffolds in medicinal chemistry. Their potential applications include:

-

Anticancer Agents: Many quinone-based compounds exhibit cytotoxicity against various cancer cell lines.[1][2][3] The introduction of fluorine can enhance this activity and improve the drug-like properties of these molecules. The synthesized 2-fluoro-5-methyl-1,4-benzoquinone can be screened for its anticancer potential.

-